molecular formula C19H19N3O4S2 B11150217 N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide

N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide

Cat. No.: B11150217
M. Wt: 417.5 g/mol
InChI Key: KEBDWQSBQYWUFC-UHFFFAOYSA-N
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Description

N²-{4-[4-(Piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at the 4-position with a phenyl group bearing a piperidinosulfonyl moiety. The 2-position of the thiazole is linked to a 2-furamide group.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O4S2/c23-18(17-5-4-12-26-17)21-19-20-16(13-27-19)14-6-8-15(9-7-14)28(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,20,21,23)

InChI Key

KEBDWQSBQYWUFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a phenyl group. The piperidine sulfonyl group is introduced through a sulfonylation reaction, and finally, the furan ring is attached to complete the synthesis. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the phenyl ring, thiazole core, or the sulfonyl group. Notable examples include:

Compound Name Substituent on Phenyl Ring Thiazole Position 2 Group Sulfonyl Group Variation Key Reference
N²-{4-[4-(Piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide (Target) Piperidinosulfonyl (6-membered) 2-Furamide Piperidine
N-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide Methylsulfonyl 2-Furamide Methyl
N-{4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide Azepan-1-ylsulfonyl (7-membered) 2-Bromobenzamide Azepane
2,4-Dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}-1,3-thiazole-5-carboxamide Propan-2-yloxy 1,3-Thiazole-5-carboxamide N/A
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea 4-Bromophenyl 3-Phenylurea N/A

Key Observations :

  • Sulfonyl Group Impact: The piperidinosulfonyl group in the target compound enhances solubility compared to methylsulfonyl analogs (e.g., compound) due to the tertiary amine in piperidine. Azepan-1-ylsulfonyl (7-membered ring) in may offer increased lipophilicity but reduced metabolic stability.
  • Thiazole Position 2 Modifications: Replacing 2-furamide with bromobenzamide () or phenylurea () alters electronic properties and binding affinity.
Antiviral and Antimicrobial Activity
  • Aminothiazole Derivatives: Compounds with 4-cyanophenyl or 4-trifluoromethylphenyl substituents (e.g., 6d and 6e in ) exhibit dual antiviral (influenza A) and antibacterial activity. The target compound’s piperidinosulfonyl group may mimic these substituents’ electron-withdrawing effects, enhancing target binding .
  • 4-Biphenyl Substituted Thiazoles : Derivatives like N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine () show antiproliferative activity. The target compound’s furan moiety may offer similar aromatic stacking but lacks the biphenyl system’s extended conjugation .
Enzyme Inhibition
  • COX/LOX Inhibition : Thiazoles with acetamide groups (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in ) inhibit cyclooxygenase/lipoxygenase. The target compound’s sulfonyl group could enhance anti-inflammatory activity via similar mechanisms .

Physicochemical Properties

Property Target Compound N-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide N-{4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide
Molecular Weight ~450 g/mol (estimated) 362.4 g/mol 522.5 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~1.8 ~3.2
Solubility Moderate (piperidine enhances) High (methylsulfonyl polarity) Low (azepane increases hydrophobicity)
Hydrogen Bond Donors 2 (furan O, sulfonyl NH) 2 2

Key Insights :

  • The piperidine ring balances solubility and membrane permeability compared to azepane () or methylsulfonyl ().

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